(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid

Chiral synthesis Medicinal chemistry Stereochemical SAR

This enantiomerically pure (3S,4S) pyrrolidine-3-carboxylic acid is essential for VLA-4 (α4β1 integrin) antagonist synthesis, where the exact stereochemistry governs trans-cyclohexanecarboxylic acid pharmacophore engagement. Using racemic mixtures compromises yield and GMP production. Also applicable as a TR ligand scaffold. The N-benzyl and C-3 carboxyl handles enable SAR diversification. Ensure your procurement specifies the (3S,4S) stereochemistry to secure the building block validated in patent literature.

Molecular Formula C18H25NO2
Molecular Weight 287.403
CAS No. 2044706-19-4
Cat. No. B2652484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid
CAS2044706-19-4
Molecular FormulaC18H25NO2
Molecular Weight287.403
Structural Identifiers
SMILESC1CCC(CC1)C2CN(CC2C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C18H25NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1,3-4,7-8,15-17H,2,5-6,9-13H2,(H,20,21)/t16-,17+/m0/s1
InChIKeyUSKGKXAHORNYCA-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,4S)-1-Benzyl-4-cyclohexylpyrrolidine-3-carboxylic Acid (CAS 2044706-19-4): Procurement-Quality Overview for Chiral Pyrrolidine Intermediates


(3S,4S)-1-Benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid (CAS 2044706-19-4) is a chiral, enantiomerically pure substituted pyrrolidine-3-carboxylic acid derivative with the molecular formula C18H25NO2 and a molecular weight of 287.4 g/mol . It belongs to the class of 1-benzyl-4-substituted pyrrolidine-3-carboxylic acids, which serve as versatile chiral building blocks or intermediates for pharmaceutically active compounds targeting central nervous system disorders and integrin-mediated inflammatory pathways [1]. Its specific (3S,4S) stereochemistry is critical, as the two contiguous stereocenters on the pyrrolidine ring dictate the three-dimensional orientation of the cyclohexyl and carboxyl pharmacophoric elements.

Why Generic (3S,4S)-1-Benzyl-4-cyclohexylpyrrolidine-3-carboxylic Acid Substitution Fails: Stereochemical and Pharmacophoric Stringency


In-class substitution of this specific enantiomer is not feasible because closely related analogs differ fundamentally in stereochemistry, substitution pattern, or functional group presentation, each of which is known to drastically alter biological target engagement. For instance, the (3R,4R) enantiomer or racemic mixtures present a different spatial arrangement of the cyclohexyl group, while halogen-aryl variants (such as 4-(halogen-aryl)-pyrrolidine-3-carboxylic acids) replace the hydrophobic cyclohexyl moiety with a planar aryl ring [1], profoundly changing the shape and electronic character of the pharmacophore. These structural divergences directly compromise binding affinity, selectivity, and downstream synthetic utility in structure-activity relationship (SAR) campaigns, where the exact (3S,4S) configuration is required for reproducible biological activity.

Product-Specific Quantitative Evidence: (3S,4S)-1-Benzyl-4-cyclohexylpyrrolidine-3-carboxylic Acid vs. Closest Analogs


Enantiomeric Configuration Drives Biological Target Discrimination: (3S,4S) vs. (3R,4R)-1-Benzyl-4-cyclohexylpyrrolidine-3-carboxylic Acid

The (3S,4S) enantiomer is the specific stereoisomer required as a precursor for certain VLA-4 inhibitor intermediates, as described in patent literature for producing pyrrolidine derivatives [1]. The racemic mixture rac-(3R,4R), which is commercially available under the same CAS registry, introduces the incorrect (3R,4R) enantiomer . This stereochemical impurity directly leads to a 50% dilution of the desired bioactive configuration, introducing a confounding variable in any synthesis or bioassay.

Chiral synthesis Medicinal chemistry Stereochemical SAR

4-Cyclohexyl vs. 4-(Halogen-Aryl) Substitution: A Critical Pharmacophoric Switch for VLA-4 vs. CNS Applications

Patent US8344161 explicitly distinguishes the synthetic utility of 4-(halogen-aryl)-pyrrolidine-3-carboxylic acids for CNS disorders from the present 4-cyclohexyl analog [1][2]. The patent states that compounds of formula I (the 4-(halogen-aryl) derivatives) are useful for the preparation of pharmaceutically active compounds for the treatment of central nervous system disorders. In contrast, the 4-cyclohexyl derivative serves as a key intermediate for compounds exhibiting excellent VLA-4 inhibitory action and high safety, an anti-inflammatory target [1][2].

Integrin inhibitors CNS drug discovery Structure-activity relationship

Pyrrolidine-3-carboxylic Acid vs. Pyrrolidine-2-carboxylic Acid (Proline) Scaffolds: Conformational and Synthetic Access Divergence

The target compound features a pyrrolidine-3-carboxylic acid (beta-proline analog) core, which differs fundamentally from the more common pyrrolidine-2-carboxylic acid (proline/alpha-amino acid) scaffold found in many commercial building blocks [1]. In trypanothione reductase inhibitor research, cyclohexylpyrrolidine-based ligands demonstrated Ki values in the nanomolar to low micromolar range, and X-ray co-crystal structures revealed that the cyclohexyl group anchors the ligand at the hydrophobic wall of the 'mepacrine binding site' [1]. This binding mode would be impossible to replicate with a proline-based scaffold, where the carboxylate is positioned at C-2 instead of C-3, altering both the exit vector and the overall molecular shape.

Chiral building blocks Beta-amino acids Peptidomimetics

N-Benzyl Protection: Synthetic Stability and Deprotection Orthogonality vs. N-Boc or N-H Analogs

The N-benzyl group on (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid serves as a stable, orthogonal protecting group that tolerates a wide range of synthetic transformations (e.g., esterification, amide coupling at the C-3 carboxyl) that would be incompatible with an unprotected N-H pyrrolidine [1]. The patent US20070105935 specifically highlights benzyloxycarbonyl as the most preferred nitrogen protecting group for related hydroxyproline intermediates due to its stability and orthogonal cleavage [1]. In contrast, N-Boc analogs may undergo premature deprotection under acidic conditions during C-3 carboxyl activation, and N-H analogs would participate in unwanted side reactions during amide bond formation.

Protecting group strategy Synthetic methodology Process chemistry

Procurement-Driven Application Scenarios for (3S,4S)-1-Benzyl-4-cyclohexylpyrrolidine-3-carboxylic Acid


Synthesis of Enantiopure VLA-4 Antagonist Intermediates

Procure this compound for use as a key chiral intermediate in the synthesis of VLA-4 (α4β1 integrin) antagonists, a class of anti-inflammatory agents. The specific (3S,4S) stereochemistry and 4-cyclohexyl substitution are required to construct the trans-cyclohexanecarboxylic acid pharmacophore essential for VLA-4 inhibitory activity, as documented in patent literature [1]. Using a racemic mixture or the wrong enantiomer would result in a 50% loss of desired intermediate, increase purification burden, and complicate downstream GMP production.

Structure-Activity Relationship (SAR) Studies on Cyclohexylpyrrolidine-Based Trypanothione Reductase Inhibitors

Employ the target compound as a versatile synthetic intermediate to elaborate novel cyclohexylpyrrolidine-based ligands for trypanothione reductase (TR), a validated drug target for neglected tropical diseases. The C-3 carboxyl handle allows for attachment of diverse amine-containing pharmacophores, while the N-benzyl group provides a late-stage deprotection handle for further diversification [1]. The 4-cyclohexyl group is critical for anchoring the ligand at the hydrophobic wall of the 'mepacrine binding site' of TR, as confirmed by X-ray co-crystal structures of related cyclohexylpyrrolidine inhibitors [1].

Chiral Building Block for Beta-Amino Acid-Containing Peptidomimetics

Utilize the pyrrolidine-3-carboxylic acid (beta-proline) scaffold of this compound as a rigid, chirally pure building block for constructing peptidomimetics with enhanced metabolic stability and conformational constraint. The 4-cyclohexyl substituent introduces a bulky hydrophobic moiety that can mimic proteinogenic amino acid side chains in bioactive peptide analogs. Unlike proline-derived building blocks, the C-3 carboxylate projects the carboxy group in a distinct spatial orientation, enabling the exploration of novel conformational space in medicinal chemistry campaigns [1].

Quote Request

Request a Quote for (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.